molecular formula C15H15NO B14137681 1-[3-(Methylphenylamino)phenyl]ethanone

1-[3-(Methylphenylamino)phenyl]ethanone

Katalognummer: B14137681
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: CKROTKAEWMVOEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Methylphenylamino)phenyl]ethanone is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a methylphenylamino group and an ethanone moiety. It is commonly used in laboratory research and has various applications in different scientific fields.

Vorbereitungsmethoden

The synthesis of 1-[3-(Methylphenylamino)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-nitroacetophenone with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Analyse Chemischer Reaktionen

1-[3-(Methylphenylamino)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[3-(Methylphenylamino)phenyl]ethanone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[3-(Methylphenylamino)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-[3-(Methylphenylamino)phenyl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

1-[3-(N-methylanilino)phenyl]ethanone

InChI

InChI=1S/C15H15NO/c1-12(17)13-7-6-10-15(11-13)16(2)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI-Schlüssel

CKROTKAEWMVOEE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)N(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.